molecular formula C12H20N2O2 B6617712 tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate CAS No. 1504422-31-4

tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate

Cat. No. B6617712
CAS RN: 1504422-31-4
M. Wt: 224.30 g/mol
InChI Key: ZFEXKEVZPDWCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate (TBPPC) is an organic compound derived from the reaction of tert-butyl 3-amino-pyrrolidine-1-carboxylate (TAPC) and propargyl bromide. It is a white, crystalline solid with a molecular weight of 247.31 g/mol. TBPPC has many potential applications in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate is a versatile reagent and has been used in many different types of organic reactions. It acts as an electrophile, which means that it can react with nucleophiles such as amines and alcohols, resulting in the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been used as a reagent in the synthesis of peptides and peptidomimetics, and as a catalyst for various organic reactions. As such, it is possible that this compound could have some biochemical and physiological effects, though these remain to be studied.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate in lab experiments is its versatility as a reagent and catalyst for various organic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is a volatile compound and can easily evaporate if not stored properly, and it can react with other compounds in the presence of air or moisture.

Future Directions

In the future, tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate could be used in the synthesis of more complex organic compounds, such as peptides and peptidomimetics. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound, as well as its potential applications in the industrial and scientific fields. Finally, further research could be conducted to improve the synthesis method of this compound, as well as to develop more efficient and cost-effective methods of purification.

Synthesis Methods

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate can be synthesized from the reaction of tert-butyl 3-amino-pyrrolidine-1-carboxylate (TAPC) and propargyl bromide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 0-5°C. The reaction is usually complete within 1-2 hours, and the product can be isolated by filtration or crystallization.

Scientific Research Applications

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate has many potential applications in scientific research, including as a precursor for the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of novel heterocyclic compounds and as a catalyst for various organic reactions. Additionally, this compound has been used in the synthesis of peptides and peptidomimetics, and as a reagent in the synthesis of amino acids.

properties

IUPAC Name

tert-butyl 3-(prop-2-ynylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h1,10,13H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEXKEVZPDWCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.